rac-Rhododendrol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Rhododendrol-d6 is a deuterated form of rhododendrol, a phenolic compound known for its skin-lightening properties. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the compound’s metabolic stability and reaction kinetics. This compound is often used in scientific research to study the metabolic pathways and effects of rhododendrol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Rhododendrol-d6 typically involves the deuteration of rhododendrol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of (Rac)-Rhododendrol-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: (Rac)-Rhododendrol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced back to its original form or to other phenolic derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various quinones, reduced phenolic compounds, and halogenated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Rac)-Rhododendrol-d6 has a wide range of applications in scientific research:
Chemistry: It is used to study the kinetics and mechanisms of deuterium exchange reactions.
Biology: The compound is employed in metabolic studies to understand the pathways and effects of rhododendrol in biological systems.
Medicine: Research on (Rac)-Rhododendrol-d6 helps in developing skin-lightening agents and understanding their safety and efficacy.
Industry: It is used in the formulation of cosmetic products, particularly those aimed at skin lightening and anti-aging.
Mechanism of Action
The mechanism of action of (Rac)-Rhododendrol-d6 involves its interaction with tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, the compound reduces melanin production, leading to skin lightening. The deuterium atoms in (Rac)-Rhododendrol-d6 can alter the compound’s interaction with the enzyme, potentially affecting its efficacy and stability.
Comparison with Similar Compounds
Rhododendrol: The non-deuterated form, widely studied for its skin-lightening properties.
Hydroquinone: Another phenolic compound used in skin-lightening products.
Arbutin: A glycosylated hydroquinone derivative with similar applications.
Uniqueness: (Rac)-Rhododendrol-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its reaction kinetics. This makes it a valuable tool in research for understanding the detailed mechanisms and effects of rhododendrol and similar compounds.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/i1D3,2D2,8D |
InChI Key |
SFUCGABQOMYVJW-ODMYFNJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.